Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate
Brand Name: Vulcanchem
CAS No.: 127801-84-7
VCID: VC21266865
InChI: InChI=1S/C10H8N2O4/c1-16-9(14)5-3-2-4-6-7(5)8(13)12-10(15)11-6/h2-4H,1H3,(H2,11,12,13,15)
SMILES: COC(=O)C1=C2C(=CC=C1)NC(=O)NC2=O
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate

CAS No.: 127801-84-7

Cat. No.: VC21266865

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate - 127801-84-7

Specification

CAS No. 127801-84-7
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name methyl 2,4-dioxo-1H-quinazoline-5-carboxylate
Standard InChI InChI=1S/C10H8N2O4/c1-16-9(14)5-3-2-4-6-7(5)8(13)12-10(15)11-6/h2-4H,1H3,(H2,11,12,13,15)
Standard InChI Key DSKSIXZLJXEOBD-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=CC=C1)NC(=O)NC2=O
Canonical SMILES COC(=O)C1=C2C(=CC=C1)NC(=O)NC2=O

Introduction

Chemical Identity

PropertyDetails
IUPAC NameMethyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate
Molecular FormulaC10H8N2O4C_{10}H_8N_2O_4
Molecular Weight220.18 g/mol
PubChem CID14642266
SynonymsMethyl 2,4-dihydroxyquinazoline-5-carboxylate; Methyl 2,4-dioxo-1H-quinazoline-5-carboxylate

Structural Features

Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate features a quinazoline core with two ketone groups at positions 2 and 4 and a methyl ester group at position 5. The structure is characterized by:

  • Quinazoline Ring System: A bicyclic aromatic system composed of fused benzene and pyrimidine rings.

  • Functional Groups:

    • Two ketone groups (C=OC=O) at positions 2 and 4.

    • A carboxylic acid derivative (methyl ester) at position 5.

This combination of functional groups makes the compound an interesting candidate for chemical modifications and interactions with biological targets.

Synthesis

The synthesis of methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate typically involves cyclization reactions using precursors such as anthranilic acid derivatives or urea-based compounds. A general synthetic route includes:

  • Step 1: Reaction of anthranilic acid with urea or its derivatives under acidic or basic conditions.

  • Step 2: Cyclization to form the quinazoline core.

  • Step 3: Esterification of the carboxylic acid group to yield the methyl ester.

The reaction conditions (temperature, catalysts) can vary depending on the desired yield and purity.

Medicinal Chemistry

Quinazoline derivatives are widely studied for their pharmacological activities. While specific data on methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate is limited:

  • Quinazolines are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.

  • The compound's functional groups suggest it may serve as a scaffold for drug development targeting enzymes or receptors.

Material Science

Quinazolines can act as precursors for advanced materials due to their aromaticity and stability.

Synthetic Intermediates

The compound can be used as an intermediate in organic synthesis for producing more complex molecules with pharmaceutical relevance.

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